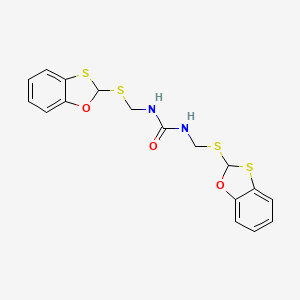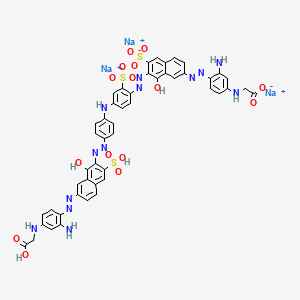
Glycine, N-(3-amino-4-((7-((4-((4-((7-((2-amino-4-((carboxymethyl)amino)phenyl)azo)-1-hydroxy-3-sulfo-2-naphthalenyl)azo)phenyl)amino)-2-sulfophenyl)azo)-8-hydroxy-6-sulfo-2-naphthalenyl)azo)phenyl)-, trisodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycine,N-[3-amino-4-[[7-[[4-[[4-[[7-[[2-amino-4-[(carboxymethyl)amino]phenyl]azo]-1-hydroxy-3-sulfo-2-naphthalenyl]azo]phenyl]amino]-2-sulfophenyl]azo]-8-hydroxy-6-sulfo-2-naphthalenyl]azo]phenyl]- is a complex organic compound. It is characterized by its intricate structure, which includes multiple azo groups and sulfonic acid groups. This compound is notable for its vibrant color properties, making it a significant subject of study in the field of dyes and pigments.
Métodos De Preparación
The synthesis of Glycine,N-[3-amino-4-[[7-[[4-[[4-[[7-[[2-amino-4-[(carboxymethyl)amino]phenyl]azo]-1-hydroxy-3-sulfo-2-naphthalenyl]azo]phenyl]amino]-2-sulfophenyl]azo]-8-hydroxy-6-sulfo-2-naphthalenyl]azo]phenyl]- involves multiple steps, typically starting with the preparation of intermediate azo compounds. These intermediates are synthesized through diazotization reactions, where aromatic amines are treated with nitrous acid to form diazonium salts. These salts then undergo coupling reactions with other aromatic compounds to form the azo linkages. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.
Análisis De Reacciones Químicas
Glycine,N-[3-amino-4-[[7-[[4-[[4-[[7-[[2-amino-4-[(carboxymethyl)amino]phenyl]azo]-1-hydroxy-3-sulfo-2-naphthalenyl]azo]phenyl]amino]-2-sulfophenyl]azo]-8-hydroxy-6-sulfo-2-naphthalenyl]azo]phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the breakdown of azo groups and the formation of different oxidation products.
Reduction: Reduction reactions typically target the azo groups, converting them into amines. Common reducing agents include sodium dithionite and hydrogen in the presence of catalysts.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups are introduced.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: It is used as a model compound to study azo dye synthesis and degradation.
Biology: Researchers investigate its interactions with biological molecules to understand its potential effects and applications in biological systems.
Medicine: Studies explore its potential use in medical diagnostics and treatments, particularly in imaging and targeted drug delivery.
Industry: It is used in the production of dyes and pigments for textiles, inks, and other materials.
Mecanismo De Acción
The mechanism of action of Glycine,N-[3-amino-4-[[7-[[4-[[4-[[7-[[2-amino-4-[(carboxymethyl)amino]phenyl]azo]-1-hydroxy-3-sulfo-2-naphthalenyl]azo]phenyl]amino]-2-sulfophenyl]azo]-8-hydroxy-6-sulfo-2-naphthalenyl]azo]phenyl]- involves its interaction with molecular targets through its azo groups. These interactions can lead to changes in the electronic structure of the compound, affecting its color properties and reactivity. The sulfonic acid groups enhance its solubility in water, facilitating its use in various aqueous applications.
Comparación Con Compuestos Similares
Similar compounds include other azo dyes with multiple azo and sulfonic acid groups. These compounds share similar properties, such as vibrant colors and solubility in water. Glycine,N-[3-amino-4-[[7-[[4-[[4-[[7-[[2-amino-4-[(carboxymethyl)amino]phenyl]azo]-1-hydroxy-3-sulfo-2-naphthalenyl]azo]phenyl]amino]-2-sulfophenyl]azo]-8-hydroxy-6-sulfo-2-naphthalenyl]azo]phenyl]- is unique due to its specific structure, which imparts distinct color properties and reactivity. Similar compounds include:
Methyl Orange: An azo dye used as a pH indicator.
Congo Red: Another azo dye used in histology for staining purposes.
Direct Blue 1: A dye used in the textile industry.
Propiedades
Número CAS |
67846-57-5 |
|---|---|
Fórmula molecular |
C48H36N13Na3O15S3 |
Peso molecular |
1200.0 g/mol |
Nombre IUPAC |
trisodium;2-[3-amino-4-[[7-[[4-[4-[[7-[[2-amino-4-(carboxymethylamino)phenyl]diazenyl]-1-hydroxy-3-sulfonaphthalen-2-yl]diazenyl]anilino]-2-sulfonatophenyl]diazenyl]-8-hydroxy-6-sulfonatonaphthalen-2-yl]diazenyl]anilino]acetate |
InChI |
InChI=1S/C48H39N13O15S3.3Na/c49-35-19-28(51-22-43(62)63)9-12-37(35)57-55-31-3-1-24-15-41(78(71,72)73)45(47(66)33(24)17-31)60-54-27-7-5-26(6-8-27)53-30-11-14-39(40(21-30)77(68,69)70)59-61-46-42(79(74,75)76)16-25-2-4-32(18-34(25)48(46)67)56-58-38-13-10-29(20-36(38)50)52-23-44(64)65;;;/h1-21,51-53,66-67H,22-23,49-50H2,(H,62,63)(H,64,65)(H,68,69,70)(H,71,72,73)(H,74,75,76);;;/q;3*+1/p-3 |
Clave InChI |
CQTAQKVHXKHTGX-UHFFFAOYSA-K |
SMILES canónico |
C1=CC(=CC=C1NC2=CC(=C(C=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)N=NC5=C(C=C(C=C5)NCC(=O)[O-])N)S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC6=C(C=C7C=CC(=CC7=C6O)N=NC8=C(C=C(C=C8)NCC(=O)O)N)S(=O)(=O)O.[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Dioxolane-2-carboxylicacid,2,4,5-trimethyl-,[4S-(2alpha,4alpha,5beta)]-(9CI)](/img/structure/B13803264.png)
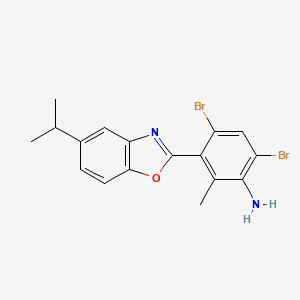
![3-Ethyl-3,4-dimethyl-1,2-dihydrocyclopenta[b]indole](/img/structure/B13803286.png)



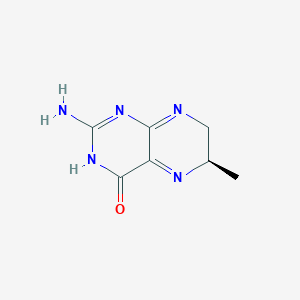

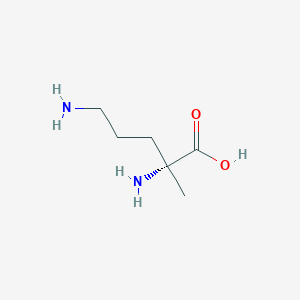
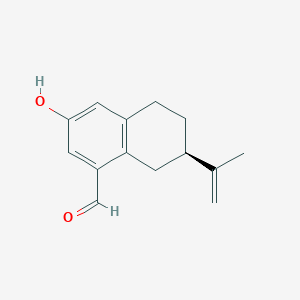
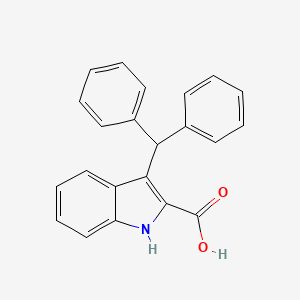

![Disodium 5-[(4-chloro-6-phenyl-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulfonate](/img/structure/B13803326.png)
